molecular formula C17H21N3O6 B5019769 ethyl 5-tert-butyl-5-hydroxy-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 5657-57-8

ethyl 5-tert-butyl-5-hydroxy-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B5019769
CAS No.: 5657-57-8
M. Wt: 363.4 g/mol
InChI Key: NVGKDOGFYAEOJF-UHFFFAOYSA-N
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Description

Ethyl 5-tert-butyl-5-hydroxy-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a complex substitution pattern that imparts distinct chemical and biological properties. Its structure includes:

  • A tert-butyl group at position 5, contributing steric bulk and hydrophobicity.
  • A hydroxy group at position 5, enabling hydrogen bonding and influencing solubility.
  • An ethyl ester at position 3, which modulates reactivity and metabolic stability.

This compound’s synthesis likely involves coupling reactions between pyrazole intermediates and acid chlorides, analogous to methods described for related derivatives (e.g., condensation of carbohydrazides with acid chlorides in chloroform) . Structural characterization of such compounds often employs X-ray crystallography (via programs like SHELX ) and computational tools (e.g., Mercury for visualizing crystal packing ).

Properties

IUPAC Name

ethyl 5-tert-butyl-5-hydroxy-1-(3-nitrobenzoyl)-4H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6/c1-5-26-15(22)13-10-17(23,16(2,3)4)19(18-13)14(21)11-7-6-8-12(9-11)20(24)25/h6-9,23H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGKDOGFYAEOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)(C(C)(C)C)O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386309
Record name AC1MEP4A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5657-57-8
Record name AC1MEP4A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5-tert-butyl-5-hydroxy-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole-3-carboxylate (CAS: 215190-30-0) is a pyrazole derivative that has garnered interest due to its potential biological activities. This compound is characterized by a complex structure that includes a nitrobenzoyl moiety, which may contribute to its pharmacological properties. The following sections delve into the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N3O6C_{17}H_{21}N_{3}O_{6}. Its structure can be represented as follows:

Ethyl 5 tert butyl 5 hydroxy 1 3 nitrobenzoyl 4 5 dihydro 1H pyrazole 3 carboxylate\text{Ethyl 5 tert butyl 5 hydroxy 1 3 nitrobenzoyl 4 5 dihydro 1H pyrazole 3 carboxylate}

Biological Activity

Analgesic and Anti-inflammatory Effects

Recent studies have highlighted the analgesic and anti-inflammatory properties of pyrazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. A review indicated that certain pyrazole derivatives exhibited IC50 values for COX inhibition as low as 0.01μM0.01\,\mu M, showcasing their potency compared to standard anti-inflammatory drugs like celecoxib and indomethacin .

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has also been investigated. This compound may exhibit free radical scavenging activity due to the presence of hydroxyl groups in its structure. This property is crucial for preventing oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Activity IC50 Value Reference
COX-2 Inhibition0.01μM0.01\,\mu M
Analgesic EffectSignificant
Antioxidant ActivityModerate

Case Study: COX Inhibition

A specific study focused on a series of pyrazole derivatives demonstrated that compounds with structural similarities to this compound exhibited selective COX-2 inhibition with a selectivity index significantly higher than traditional NSAIDs. In vivo tests indicated that these compounds not only reduced inflammation but also provided pain relief comparable to established analgesics .

Toxicological Assessment

Toxicological evaluations have shown that certain pyrazole derivatives possess low acute toxicity levels. For example, the lethal dose (LD50) in mice for some related compounds exceeded 2000mg/kg2000\,mg/kg, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

a. Steric and Electronic Effects

  • The 3-nitrobenzoyl group in the target compound introduces strong electron-withdrawing effects, contrasting with Ethyl 5-nitro-1H-pyrazole-3-carboxylate’s nitro group at position 5 . This positional difference may alter binding interactions in biological systems.

b. Hydrogen Bonding and Solubility

  • The 5-hydroxy group in the target compound enables hydrogen bonding, unlike Methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate , which may enhance solubility relative to purely hydrophobic analogs.

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